
Cyclobutanol
Overview
Description
Cyclobutanol (C₄H₇OH) is a strained cyclic alcohol characterized by a four-membered cyclobutane ring with a hydroxyl group. Its unique structure introduces significant steric strain due to the 90° bond angles between sp³-hybridized carbons, deviating from the ideal tetrahedral geometry . This strain increases its reactivity compared to less strained cyclic alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanol is typically synthesized through the reduction of cyclobutanone, its ketone counterpart. Several methods are employed for this reduction:
Clemmensen Reduction: This method involves the reaction of cyclobutanone with zinc amalgam and hydrochloric acid.
Wolff-Kishner Reduction: This method uses hydrazine and a strong base to achieve the reduction of cyclobutanone to this compound.
Catalytic Hydrogenation: A more sustainable method involves the catalytic hydrogenation of cyclobutanone using modified microorganisms.
Industrial Production Methods: Industrial production of this compound often relies on catalytic hydrogenation due to its efficiency and sustainability. This method not only provides high yields but also minimizes environmental impact compared to traditional reduction methods .
Chemical Reactions Analysis
Cyclobutanol undergoes various chemical reactions, primarily due to its strained ring structure and the presence of the hydroxyl group:
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc amalgam, hydrazine, strong bases.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclobutanone.
Reduction: this compound.
Substitution: Cyclobutyl chloride.
Scientific Research Applications
Cyclobutanol’s unique structural properties have prompted interest in its potential for various applications:
Intermediate in Organic Synthesis: The reactivity of this compound, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis.
Pharmaceutical Industry: As an intermediate, this compound could potentially play a role in the creation of certain pharmaceuticals.
Material Science: this compound is used in the synthesis of polymers and other materials with unique mechanical properties due to its strained ring structure.
Mechanism of Action
Cyclobutanol can be compared with other cycloalkanols, such as cyclopropanol and cyclopentanol:
Cyclopropanol: This compound has a three-membered ring structure, which is even more strained than this compound. It is less stable and more reactive.
Cyclopentanol: This compound has a five-membered ring structure, which is less strained compared to this compound. It is more stable and less reactive.
Uniqueness of this compound: this compound’s four-membered ring structure places it between cyclopropanol and cyclopentanol in terms of reactivity and stability. Its unique balance of strain and reactivity makes it a valuable intermediate in organic synthesis and other applications .
Comparison with Similar Compounds
Physical and Chemical Properties
- Boiling Point : 122–124°C .
- Reactivity: The strained ring facilitates unique reactions, such as carbon-carbon bond cleavage during vanadium(V) oxidation, which is ~1,000× faster than cyclohexanol oxidation .
- Flammability : Highly flammable in liquid and vapor forms .
Comparison with Similar Compounds
Cyclohexanol (C₆H₁₁OH)
Key Difference: this compound’s strained ring drives rapid oxidation via C-C cleavage, whereas cyclohexanol undergoes conventional alcohol oxidation .
Cyclobutanone (C₄H₆O)
Key Difference: Cyclobutanone’s ketone group enables carbonyl chemistry, while this compound’s hydroxyl group facilitates nucleophilic substitutions.
Cyclopentanol (C₅H₉OH)
Key Difference: Cyclopentanol’s lower strain reduces reactivity compared to this compound, making it less prone to ring-opening reactions.
3-Methylthis compound (C₅H₁₀O)
Biological Activity
Cyclobutanol, a cyclic alcohol with a four-membered ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of cyclobutane-containing compounds, which have been studied for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential uses in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its four-carbon ring with a hydroxyl group (-OH) attached to one of the carbons. Its unique structure contributes to its reactivity and biological properties. The molecular formula is , and it can exist in various stereoisomeric forms, which may influence its biological activity.
Antimicrobial and Antibacterial Properties
This compound and its derivatives have demonstrated significant antimicrobial and antibacterial activities. Research indicates that cyclobutane-containing alkaloids exhibit these properties against various pathogens, including bacteria and fungi. A review highlighted over 60 biologically active compounds derived from cyclobutane structures that show promising antimicrobial effects .
Table 1: Antimicrobial Activity of Cyclobutane Derivatives
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Hippolachnin A | Cryptococcus neoformans | 0.41 μM |
Piplartine | Collagen-induced platelet aggregation | IC50 = 21.5 μM |
Piperarborenines C-E | HT-29 (human colon cancer) | IC50 < 4 μg/mL |
Antitumor Activity
This compound has been investigated for its antitumor properties, particularly in the context of cancer cell lines. Studies have shown that certain cyclobutane derivatives can inhibit the growth of tumor cells, suggesting potential applications in cancer therapy. For instance, compounds derived from cyclobutane structures have been tested against human colon adenocarcinoma cell lines, demonstrating cytotoxic effects .
Case Study: Antitumor Effects on Caco-2 Cell Line
In vitro studies involving copper complexes with cyclobutane derivatives showed enhanced antitumor activity compared to free copper ions alone. These complexes induced morphological changes in Caco-2 cells, indicating their potential as therapeutic agents against colorectal cancer .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : this compound derivatives have been shown to act as mechanism-based inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Cell Cycle Regulation : Some cyclobutane-containing compounds influence cell cycle regulation by targeting cyclin/CDK complexes, thereby inhibiting cancer cell proliferation .
- Neurotrophic Factor Modulation : Certain alkaloids containing cyclobutane rings enhance nerve growth factor (NGF) mRNA expression in astrocytoma cells, indicating neuroprotective potential .
Predicted Biological Activities
Using computational tools like the PASS program, researchers have predicted additional biological activities for cyclobutane derivatives based on their structural characteristics. These predictions suggest that cyclobutane compounds may possess various pharmacological effects beyond those currently documented .
Table 2: Predicted Biological Activities of Cyclobutane Derivatives
Activity Type | Predicted Effect |
---|---|
Antimicrobial | Broad-spectrum activity |
Anticancer | Inhibition of tumor growth |
Neuroprotective | Enhancement of neurotrophic factors |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cyclobutanol, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reduction of cyclobutanone using methods like catalytic hydrogenation (e.g., Pd/C or Raney Ni) or metal hydrides (e.g., NaBH4 with additives) . For example, catalytic hydrogenation under 50 psi H₂ at 80°C achieves ~85% yield, while NaBH4 in THF/MeOH at 0°C yields ~70% but requires careful pH control to avoid side reactions. Recent advances include enantioselective synthesis via oxazaborolidine catalysts (e.g., (S)-B–Me), achieving up to 93% yield and 91% enantiomeric excess (ee) for chiral cyclobutanols .
Q. How does this compound’s strained cyclobutane ring influence its physicochemical properties?
The four-membered ring imposes ~27 kcal/mol of strain due to distorted sp³ bond angles (90° vs. ideal 109.5°), increasing reactivity. This strain:
- Lowers thermal stability (decomposes above 150°C)
- Enhances acidity (pKa ~16.5 vs. ~19 for cyclohexanol) due to destabilization of the conjugate base
- Increases solubility in polar aprotic solvents (e.g., DMF) compared to larger cyclic alcohols
Advanced Research Questions
Q. What mechanistic insights explain the divergent outcomes in chromium-mediated oxidations of this compound?
Chromium(V) oxidations of this compound predominantly yield cyclobutanone (kH/kD = 4.96), while co-oxidation with oxalic acid produces variable CO₂:cyclobutanone ratios (1:1 to 4:1) due to competing radical pathways. The presence of acrylonitrile stabilizes a polymer radical intermediate, fixing the product ratio at 1:1, whereas acrylamide allows substrate-dependent partitioning . This highlights the role of radical traps in modulating reaction selectivity.
Q. How can enantioselective synthesis of cyclobutanols with quaternary stereocenters be optimized?
A 2021 study achieved 91% ee for benzocyclobutenols using a chiral oxazaborolidine catalyst (S)-B–Me under cryogenic conditions (−40°C). Key parameters include:
Q. What strategies mitigate ring-opening side reactions during this compound functionalization?
Ring-opening via C(sp³)–C(sp³) bond cleavage is a major challenge. Pd-catalyzed polymerization studies show that electron-deficient phosphine ligands (e.g., P(4-CF₃C₆H₄)₃) suppress β-hydride elimination, preserving the cyclobutane ring. Solvent polarity also plays a role: nonpolar solvents (hexane) reduce nucleophilic attack on strained intermediates .
Q. Methodological and Safety Considerations
Q. What experimental protocols ensure safe handling of this compound in laboratory settings?
- PPE Requirements : Nitrile gloves (tested via ASTM F739), chemical-resistant aprons, and full-face shields .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to control vapor exposure (this compound vapor pressure: ~3 mmHg at 25°C) .
- Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of reactive intermediates .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies often arise from unaccounted steric effects or trace moisture. For example:
- Case Study : this compound esterification with acetyl chloride yields 60–80% in anhydrous conditions but <20% with >50 ppm H₂O due to hydrolysis .
- Resolution : Use Karl Fischer titration to verify solvent dryness and in-situ IR to monitor reaction progress.
Q. Emerging Research Directions
Q. Can biocatalytic methods replace traditional synthesis for this compound production?
Preliminary studies using engineered E. coli expressing alcohol dehydrogenases (ADHs) show promise, achieving 55% conversion of cyclobutanone to this compound at 30°C. However, enzyme stability remains a barrier (activity halves after 3 cycles) .
Q. What role does this compound play in polymer chemistry?
Pd-catalyzed ring-opening polymerization produces polythis compound derivatives with tunable Tg values (80–120°C). Molecular weight (Mn) correlates with catalyst loading:
Pd(OAc)₂ (mol%) | Mn (kDa) | Đ (Đ = Mw/Mn) |
---|---|---|
5 | 12.3 | 1.21 |
10 | 8.7 | 1.45 |
Lower catalyst loadings favor higher Mn but require longer reaction times (24–48 hrs) . |
Properties
IUPAC Name |
cyclobutanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXBEHDVMTNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062712 | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8538 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2919-23-5 | |
Record name | Cyclobutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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